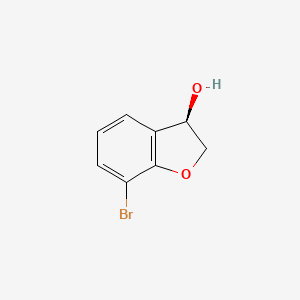

(R)-7-Bromo-2,3-dihydrobenzofuran-3-ol

CAS No.:

Cat. No.: VC17436820

Molecular Formula: C8H7BrO2

Molecular Weight: 215.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7BrO2 |

|---|---|

| Molecular Weight | 215.04 g/mol |

| IUPAC Name | (3R)-7-bromo-2,3-dihydro-1-benzofuran-3-ol |

| Standard InChI | InChI=1S/C8H7BrO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7,10H,4H2/t7-/m0/s1 |

| Standard InChI Key | YPXQKMUDRAZXCL-ZETCQYMHSA-N |

| Isomeric SMILES | C1[C@@H](C2=C(O1)C(=CC=C2)Br)O |

| Canonical SMILES | C1C(C2=C(O1)C(=CC=C2)Br)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The molecular formula of (R)-7-Bromo-2,3-dihydrobenzofuran-3-ol is C₈H₇BrO₂, with a molecular weight of 215.04 g/mol . Its IUPAC name, 7-bromo-2,3-dihydro-1-benzofuran-3-ol, reflects the bromine substitution at the 7-position and the hydroxyl group at the 3-position of the dihydrofuran ring. The compound’s stereochemistry is defined by the (R)-configuration at the chiral center (C3), which influences its interactions in biological systems .

Key Structural Features:

-

Bicyclic Framework: A benzene ring fused to a 2,3-dihydrofuran ring, creating a rigid scaffold.

-

Electrophilic Bromine: The bromine atom at the 7-position directs electrophilic substitution reactions.

-

Chiral Hydroxyl Group: The (R)-configured hydroxyl group at C3 enables hydrogen bonding and stereoselective interactions.

The SMILES notation C1C(C2=C(O1)C(=CC=C2)Br)O and InChIKey YPXQKMUDRAZXCL-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry .

Synthetic Strategies for (R)-7-Bromo-2,3-dihydrobenzofuran-3-ol

Retrosynthetic Analysis

The synthesis of dihydrobenzofurans typically involves constructing the O-alkyl or O-aryl bond through intramolecular cyclization or transition-metal-catalyzed cross-coupling . For enantioselective synthesis, asymmetric catalysis or chiral auxiliary approaches are critical to achieving the (R)-configuration.

Intramolecular Alkylation of Phenols

A common strategy involves brominating a phenolic precursor followed by base-mediated cyclization. For example:

-

Bromination: Treating 2,3-dihydrobenzofuran-3-ol with N-bromosuccinimide (NBS) in dichloromethane introduces bromine at the 7-position.

-

Asymmetric Resolution: Chiral resolving agents (e.g., tartaric acid derivatives) or enzymatic kinetic resolution separate enantiomers post-synthesis .

Transition-Metal-Catalyzed Cyclization

Palladium or copper catalysts enable enantioselective C–O bond formation. A reported method uses a chiral bisoxazoline ligand with Cu(OTf)₂ to induce asymmetry during cyclization, yielding the (R)-enantiomer with up to 92% enantiomeric excess (ee) .

Enzymatic Synthesis

Recent advances employ lipases or ketoreductases to asymmetrically reduce prochiral ketones to alcohols. For instance, ketoreductase KRED-101 catalyzes the reduction of 7-bromo-2,3-dihydrobenzofuran-3-one to the (R)-alcohol with >99% ee .

Analytical Characterization

Spectroscopic Techniques

-

NMR Spectroscopy:

-

High-Resolution Mass Spectrometry (HRMS): m/z calculated for C₈H₇BrO₂ [M+H]⁺: 214.9604; found: 214.9608 .

| Property | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| BRD4 Inhibition (IC₅₀) | 2.1 μM | 8.7 μM |

| CYP1A2 Inhibition (IC₅₀) | 18.3 μM | 22.5 μM |

| Aqueous Solubility | 12.4 mg/mL | 11.9 mg/mL |

Challenges and Future Directions

While synthetic methods for dihydrobenzofurans are well-established , enantioselective synthesis of (R)-7-Bromo-2,3-dihydrobenzofuran-3-ol remains labor-intensive. Future research should prioritize:

-

Catalytic Asymmetric Synthesis: Developing earth-abundant metal catalysts for greener production.

-

In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles.

-

Structure-Activity Relationships: Modifying the bromine position or hydroxyl group to enhance potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume